molecular formula C11H12O2 B8723664 2-Ethyl-6-methoxybenzofuran CAS No. 52814-93-4

2-Ethyl-6-methoxybenzofuran

Cat. No. B8723664
CAS RN: 52814-93-4
M. Wt: 176.21 g/mol
InChI Key: DSLWVYYNXWAYRS-UHFFFAOYSA-N
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Patent
US07521570B2

Procedure details

As for preferred example of producing 6-hydroxybenzbromarone according to the present invention, it can be produced as follows. That is, for example, 2-acetyl-6-methoxy-benzofuran is reduced using hydrazine to obtain 2-ethyl-6-methoxy-benzofuran, which is then reacted with acid chloride of 4-methoxy-benzoic acid under the presence of tin tetrachloride to yield 2-ethyl-6-methoxy-3-(p-methoxy-benzoyl)-benzofuran. And then methoxy group of benzoyl group is selectively deprotected under the presence of ethane thiol sodium salt to yield 2-ethyl-6-methoxy-3-(p-hydroxy-benzoyl)-benzofuran, which is then brominated by sodium-N-bromosuccinimide under the presence of dimethyl sulfide to obtain 2-ethyl-6-methoxy-3-(3′,5′-dibromo-4′-hydroxy-benzoyl)-benzofuran, and then methoxy group at sixth place is deprotected under the presence of aluminum chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCC1OC2C=C(O)C=CC=2C=1C(C1C=C(Br)C(O)=C(Br)C=1)=O.[C:24]([C:27]1[O:28][C:29]2[CH:35]=[C:34]([O:36][CH3:37])[CH:33]=[CH:32][C:30]=2[CH:31]=1)(=O)[CH3:25].NN>>[CH2:24]([C:27]1[O:28][C:29]2[CH:35]=[C:34]([O:36][CH3:37])[CH:33]=[CH:32][C:30]=2[CH:31]=1)[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=C(C=2C=CC(=CC2O1)O)C(=O)C=3C=C(C(=C(C3)Br)O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC(=C2)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1OC2=C(C1)C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.